molecular formula C10H7NO3S B6367269 6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine CAS No. 1261920-21-1

6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine

Cat. No.: B6367269
CAS No.: 1261920-21-1
M. Wt: 221.23 g/mol
InChI Key: FVOLKCDKFNZWQY-UHFFFAOYSA-N
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Description

6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is a heterocyclic compound that features both a thiophene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Functionalization of the Thiophene Ring: The carboxyl group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of the Rings: The final step involves coupling the thiophene and pyridine rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the thiophene and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Carboxythiophene-4-yl)phenol: Similar structure but with a phenol group instead of a pyridine ring.

    6-(2-Carboxythiophene-4-YL)-2-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

6-(2-Carboxythiophene-4-YL)-2-hydroxypyridine is unique due to the presence of both a carboxylated thiophene ring and a hydroxylated pyridine ring. This combination of functional groups and heterocyclic rings imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-3-1-2-7(11-9)6-4-8(10(13)14)15-5-6/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOLKCDKFNZWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682876
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-21-1
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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